1-{[(2,5-Dimethylphenyl)amino]methyl}cyclobutan-1-ol
Overview
Description
. This compound is characterized by the presence of a cyclobutanol ring substituted with a dimethylphenylamino group, making it a promising candidate for further scientific exploration.
Preparation Methods
The synthesis of 1-{[(2,5-Dimethylphenyl)amino]methyl}cyclobutan-1-ol typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting with the preparation of the cyclobutanol ring, followed by the introduction of the dimethylphenylamino group. Common synthetic routes include the use of cyclobutanone as a starting material, which undergoes nucleophilic addition with 2,5-dimethylaniline under controlled conditions.
Reaction Conditions: The reaction conditions often involve the use of catalysts, such as palladium or copper, to facilitate the coupling reactions. Solvents like dichloromethane or toluene are commonly used to dissolve the reactants and control the reaction temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for large-scale synthesis.
Chemical Reactions Analysis
1-{[(2,5-Dimethylphenyl)amino]methyl}cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylphenylamino group is replaced by other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product, with temperatures ranging from room temperature to reflux conditions.
Major Products: Major products formed from these reactions include substituted cyclobutanols, amines, and carboxylic acids, depending on the specific reaction pathway.
Scientific Research Applications
1-{[(2,5-Dimethylphenyl)amino]methyl}cyclobutan-1-ol has several scientific research applications:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, the compound is studied for its potential therapeutic effects. It has been investigated for its ability to interact with specific biological targets, such as enzymes and receptors.
Medicine: In medicine, the compound is explored for its potential use as a drug candidate. Its unique chemical structure makes it a promising candidate for the development of new pharmaceuticals.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 1-{[(2,5-Dimethylphenyl)amino]methyl}cyclobutan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: The pathways involved in its mechanism of action include signal transduction pathways, where the compound acts as an agonist or antagonist, influencing cellular responses.
Comparison with Similar Compounds
1-{[(2,5-Dimethylphenyl)amino]methyl}cyclobutan-1-ol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include 1-{[(2,4-Dimethylphenyl)amino]methyl}cyclobutan-1-ol and 1-{[(2,6-Dimethylphenyl)amino]methyl}cyclobutan-1-ol, which have slight variations in the position of the methyl groups on the phenyl ring.
Uniqueness: The unique positioning of the dimethyl groups in this compound provides distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[(2,5-dimethylanilino)methyl]cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-4-5-11(2)12(8-10)14-9-13(15)6-3-7-13/h4-5,8,14-15H,3,6-7,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKZTFHSUQNHCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCC2(CCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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